molecular formula C7H5NO2 B14218013 1-Nitrocyclohepta-1,2,4,6-tetraene CAS No. 827598-92-5

1-Nitrocyclohepta-1,2,4,6-tetraene

Cat. No.: B14218013
CAS No.: 827598-92-5
M. Wt: 135.12 g/mol
InChI Key: UXZZWLGTGHFAMY-UHFFFAOYSA-N
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Description

1-Nitrocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5NO2. It is a derivative of cycloheptatetraene, characterized by the presence of a nitro group (-NO2) attached to the seven-membered ring.

Preparation Methods

The synthesis of 1-Nitrocyclohepta-1,2,4,6-tetraene typically involves the nitration of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and decomposition of the product .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand

Chemical Reactions Analysis

1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.

Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

1-Nitrocyclohepta-1,2,4,6-tetraene can be compared with other nitro-substituted cycloheptatetraenes and related compounds:

    Cyclohepta-1,2,4,6-tetraene: The parent compound without the nitro group, which exhibits different reactivity and stability.

    1-Nitrocyclohexa-1,3,5-triene: A six-membered ring analog with a nitro group, showing different chemical properties due to the smaller ring size.

    1-Nitrocycloocta-1,3,5,7-tetraene: An eight-membered ring analog, which may have different reactivity and stability due to the larger ring size.

The uniqueness of this compound lies in its seven-membered ring structure combined with the nitro group, which imparts distinct chemical and physical properties .

Properties

CAS No.

827598-92-5

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H

InChI Key

UXZZWLGTGHFAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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